
3-Bromo-4-methyl-1,8-naphthyridine
Descripción general
Descripción
3-Bromo-4-methyl-1,8-naphthyridine is a heterocyclic compound .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been achieved through various methods . One of the common methods is the Friedlander reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a fused system of two pyridine rings . The InChI code for this compound is1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 . Chemical Reactions Analysis
The Friedlander reaction is a key chemical reaction involved in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminobenzylamine and a carbonyl compound to form a quinoline .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 223.07 .Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
Chemical Behavior with Potassium Amide
3-Bromo-4-methyl-1,8-naphthyridine reacts with potassium amide in liquid ammonia, leading to the formation of 3,4-didehydro-1,8-naphthyridine. This reaction is similar to those observed with other naphthyridine derivatives (Plas, Woźniak, & Veldhuizen, 2010).
Synthesis of Derivatives
this compound has been used in the synthesis of various 1,8-naphthyridine derivatives. These derivatives exhibit a range of biological activities, including antibacterial and antiviral properties (Hawes & Wibberley, 1967).
Biological and Pharmacological Applications
Antimalarial Activity
Derivatives of this compound, such as N4-substituted 7-bromo-1,5-naphthyridin-4-amines, have shown significant antimalarial activity. These compounds were synthesized through a series of nucleophilic replacements and exhibited potent effects against Plasmodium vinckei vinckei (Barlin & Tan, 1985).
Inhibition of Efflux Pumps in Bacteria
Certain 1,8-naphthyridine derivatives, including those related to this compound, have been investigated for their ability to inhibit efflux pumps in multiresistant Staphylococcus aureus strains. These studies aim to combat antibiotic resistance in bacteria (Oliveira-Tintino et al., 2020).
Broad Spectrum of Biological Activities
1,8-Naphthyridine derivatives, including this compound, have demonstrated a wide range of biological properties. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they show potential in treating neurological disorders and other conditions (Madaan et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Bromo-4-methyl-1,8-naphthyridine is a derivative of the 1,8-naphthyridines class of compounds . This class of compounds has been found to exhibit diverse biological activities and photochemical properties . .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, which can lead to changes in cellular processes . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
1,8-naphthyridines, in general, have been found to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-bromo-4-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZALCOKNIMKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




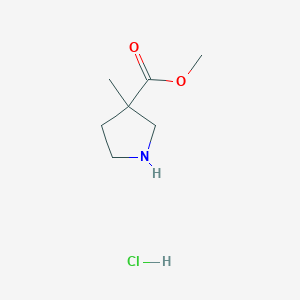
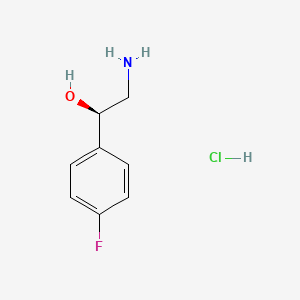

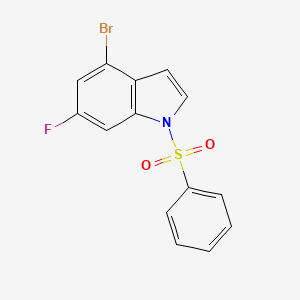
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)

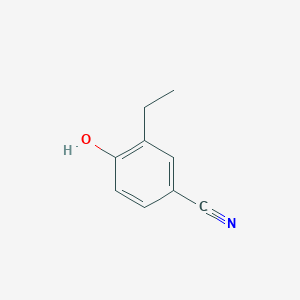
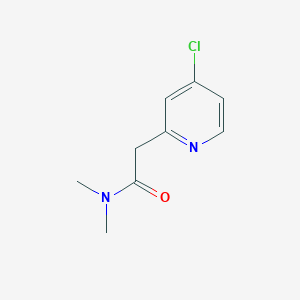
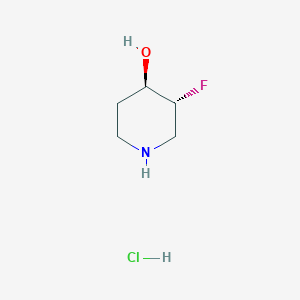
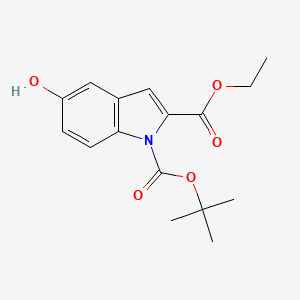
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)
